H-D-Dap(Boc)-Ome
H-D-Dap(Boc)-Ome
Brand Name:
Vulcanchem
CAS No.:
363191-25-7
VCID:
VC21538797
InChI:
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1
SMILES:
CC(C)(C)OC(=O)NCC(C(=O)OC)N
Molecular Formula:
C9H18N2O4
Molecular Weight:
218,25*36,45 g/mole
H-D-Dap(Boc)-Ome
CAS No.: 363191-25-7
Cat. No.: VC21538797
Molecular Formula: C9H18N2O4
Molecular Weight: 218,25*36,45 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 363191-25-7 |
|---|---|
| Molecular Formula | C9H18N2O4 |
| Molecular Weight | 218,25*36,45 g/mole |
| IUPAC Name | methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1 |
| Standard InChI Key | AXLHVTKGDPVANO-ZCFIWIBFSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@H](C(=O)OC)N |
| SMILES | CC(C)(C)OC(=O)NCC(C(=O)OC)N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C(=O)OC)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator